Section 1: Physicochemical Identity & Specifications
Section 1: Physicochemical Identity & Specifications
Technical Whitepaper: Penicillin G-d5 as a Precision Internal Standard in Bioanalysis
Executive Summary
Penicillin G-d5 (Benzylpenicillin-d5) is the stable isotope-labeled analog of Penicillin G, serving as the "gold standard" internal standard (IS) for the quantification of penicillin residues in complex biological matrices.[1][2] By incorporating five deuterium atoms (
Unlike commodity chemicals, stable isotopes often lack unique CAS registry numbers for every salt form.[2] Researchers must distinguish between the labeled and unlabeled identifiers to ensure regulatory compliance and procurement accuracy.[2]
Nomenclature and Registry
| Parameter | Details |
| Chemical Name | Penicillin G-d5 Potassium Salt (Benzylpenicillin-d5 Potassium) |
| Labeling Position | Phenyl-d5 (Pentadeuterophenyl) |
| CAS Number | Not Formally Assigned (Referenced via parent CAS 113-98-4 with "d5" notation) |
| Parent CAS (Unlabeled) | 113-98-4 (Potassium Salt); 61-33-6 (Free Acid) |
| Chemical Formula | |
| Molecular Weight | 377.51 g/mol (Potassium Salt) |
| Free Acid MW | ~339.41 g/mol (Used for mass spec ion calculations) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, and DMSO |
Structural Configuration
The deuterium labeling is located specifically on the benzyl side chain.[2] This placement is strategic: it is metabolically stable and retained in the primary fragment ions used for Multiple Reaction Monitoring (MRM) transitions.[1][2]
Figure 1: Structural segmentation of Penicillin G-d5. The red node indicates the site of isotopic labeling.[2]
Section 2: The Role of Deuterated Standards in Mass Spectrometry
In high-throughput bioanalysis (e.g., food safety testing, pharmacokinetic studies), "matrix effects" are the primary source of error.[1][2] Co-eluting compounds from the sample (phospholipids in plasma, proteins in milk) can suppress or enhance the ionization of Penicillin G.[1][2]
Why Penicillin G-d5?
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Co-Elution: It elutes at virtually the same retention time as Penicillin G.[2]
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Ionization Tracking: It experiences the exact same suppression/enhancement environment as the analyte.[2]
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Correction Mechanism: By calculating the Area Ratio (Analyte Area / IS Area), the variability is mathematically canceled out.[2]
The "Deuterium Effect" Note: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts on Reverse Phase (C18) columns due to slightly weaker lipophilic interactions.[2] This shift is typically negligible (< 0.1 min) but confirms isotopic purity.[2]
Section 3: Experimental Methodology
This protocol outlines the quantification of Penicillin G in biological tissue (e.g., bovine muscle or citrus fruit) using Penicillin G-d5 as the Internal Standard.[1][2]
Stock Solution Preparation
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Solvent: Water:Methanol (50:50 v/v).[2] Penicillin G is unstable in acidic conditions; avoid acidic diluents for storage.[2]
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Concentration: Prepare a 1.0 mg/mL master stock.
-
Storage: Aliquot and store at -20°C. Stability is critical; hydrolysis of the beta-lactam ring occurs rapidly at room temperature.[2]
Sample Extraction Workflow
Figure 2: Step-by-step extraction workflow ensuring the Internal Standard compensates for recovery losses at every stage.
LC-MS/MS Parameters
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Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]
-
Column: C18 (e.g., 100 x 2.1 mm, 1.7 µm).[2]
-
Mobile Phase:
-
MRM Transitions (Quantification):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragment Origin |
| Penicillin G | 335.1 | 176.0 | Phenylacetyl-amino-ketene |
| Penicillin G-d5 | 340.1 | 181.0 | Labeled Phenylacetyl-amino-ketene |
Note: The mass shift of +5 Da is conserved in the product ion, validating the stability of the label on the phenyl ring during fragmentation.
Section 4: Quality Control & Validation
To ensure data integrity (E-E-A-T), the following validation steps are mandatory:
-
Isotopic Purity Check: Inject a high concentration of Penicillin G-d5 alone.[2] Monitor the unlabeled transition (335 -> 176). Signal should be < 0.5% of the labeled signal to prevent "cross-talk" that biases results.[2]
-
Signal-to-Noise (S/N): The IS peak must have an S/N > 20:1 in the matrix to ensure precise integration.[1][2]
-
Carryover: Inject a blank after the highest standard. Penicillin G is "sticky"; ensure the needle wash (e.g., MeOH:Water:Isopropanol) effectively removes residues.[1][2]
References
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LGC Standards. Penicillin G-d5 Potassium Salt (phenyl-d5) Certificate of Analysis. Retrieved from .[2]
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Cayman Chemical. Penicillin G-d5 (potassium salt) Product Information. Retrieved from .[2]
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University of Florida. LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits. Journal of Agricultural and Food Chemistry. Retrieved from .[2]
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European Medicines Agency (EMA). Guideline on bioanalytical method validation. Retrieved from .[2]
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MedChemExpress. Penicillin G-d5 potassium Datasheet. Retrieved from .[2]
